

Direct Comparison: TAK-901 vs. AZD1152-HQPA

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tak-901

CAS No.: 934541-31-8

Cat. No.: S548714

Get Quote

Feature	TAK-901	AZD1152-HQPA (Barasertib)
Primary Target	Aurora B Kinase (multitargeted) [1]	Aurora B Kinase (highly selective) [2]
Biochemical Potency (Ki/IC ₅₀)	Time-dependent, tight-binding inhibitor of Aurora B [1]	Ki = 0.36 nM for Aurora B; >1,300 nM for Aurora A [2]
Selectivity Profile	Inhibits Aurora B > Aurora A; in cells, potently inhibits FLT3, FGFR2, and other kinases [1]	Highly selective for Aurora B over Aurora A; high selectivity across a panel of 50+ other kinases [2]
Cellular EC ₅₀	40 - 500 nM (cell proliferation, various cancer lines) [1]	Induces polyploidy at low nM concentrations [2] [3]
Key Cellular Phenotypes	Suppresses histone H3 phosphorylation; induces polyploidy and cell death [1]	Induces polyploidy, cell cycle disruption, and apoptosis [2] [4] [5]
In Vivo Activity	Potent activity in solid tumor and leukemia xenografts; complete regression in an ovarian cancer model [1]	Efficacy in xenograft models of leukemia, pancreatic, and colon cancer; enhances effectiveness of gemcitabine/oxaliplatin [2]

Feature	TAK-901	AZD1152-HQPA (Barasertib)
Combination Potential	Synergizes with BCL-xL inhibition (e.g., ABT-263) by inducing active BAX [6]	Synergizes with chemotherapeutics (gemcitabine, oxaliplatin) and SRC/BCL-ABL inhibitors (e.g., Dasatinib) [2] [3]
Clinical Status	Entered Phase I clinical trials [1]	Evaluated in Phase I/II trials for acute myeloid leukemia (AML) [2]

Experimental Insights & Protocols

The comparative data is derived from standardized preclinical experiments. Key methodologies used to generate the data in the table are outlined below.

Common Cellular Assays for Phenotypic Characterization

Researchers typically use a suite of assays to characterize the effects of Aurora B inhibitors:

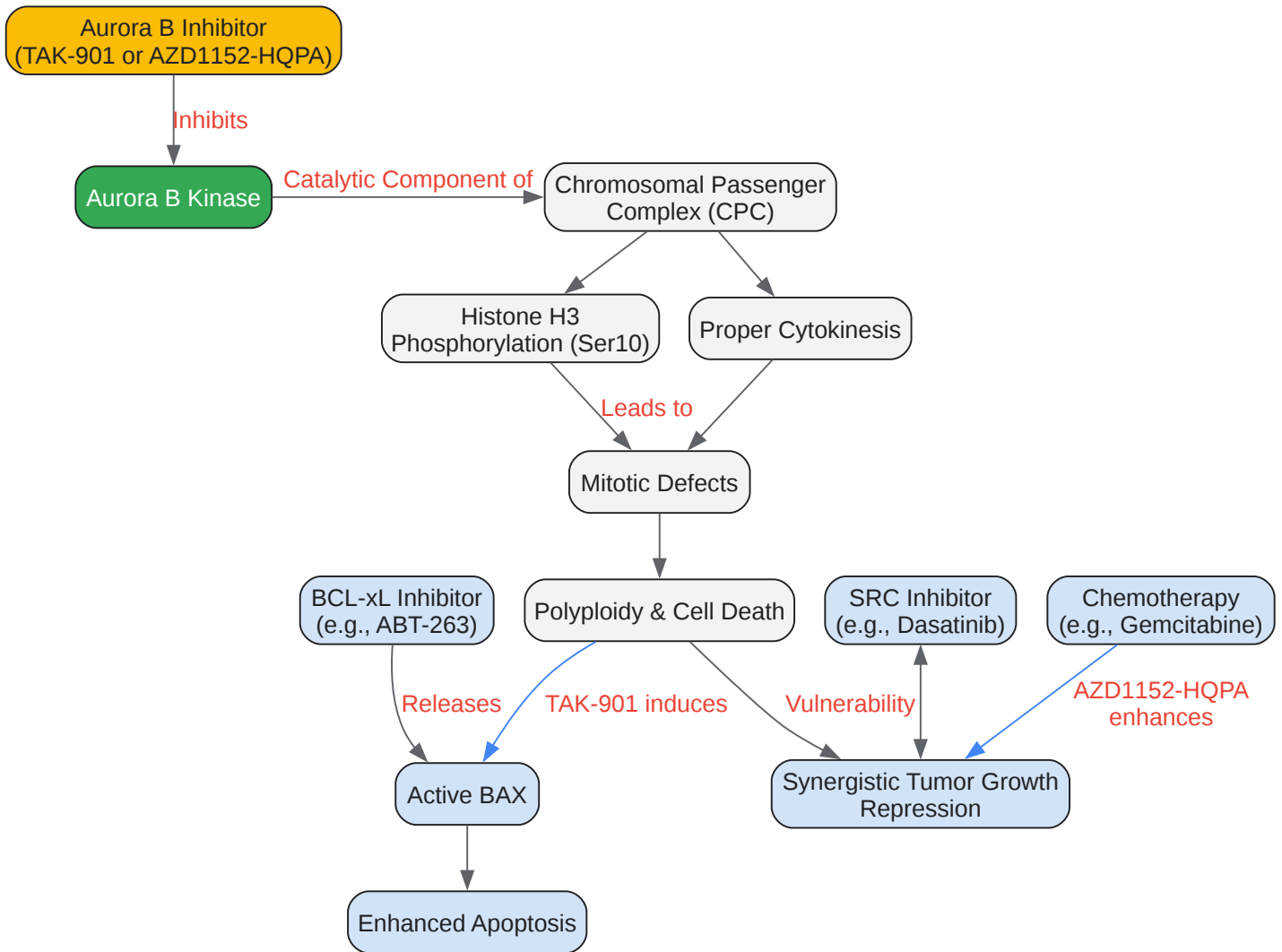
- **Immunoblotting for Histone H3 Phosphorylation (Ser10):** This is a direct and standard method to confirm on-target Aurora B inhibition. Cells are treated with the inhibitor, lysed, and protein extracts are analyzed by western blot using an antibody against phosphorylated Ser10 on histone H3. A decrease in signal indicates successful pathway inhibition [1] [4].
- **Cell Proliferation/Viability Assays (e.g., CellTiter-Glo):** This luminescent assay measures cellular ATP levels as a proxy for metabolically active cells. Cells are treated with a dose range of the inhibitor for 72 hours. The resulting dose-response curves are used to calculate EC₅₀ values, a key metric for comparing compound potency across cell lines [1] [6].
- **Flow Cytometry for Cell Cycle/DNA Content:** To document the induction of polyploidy, treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry. A hallmark of Aurora B inhibition is the emergence of a cell population with >4N DNA content, indicating failed cytokinesis and polyploidization [1] [2].
- **Caspase-3/7 Assay (Caspase-Glo):** This luminescent assay measures the activation of executioner caspases, key mediators of apoptosis. An increase in caspase-3/7 activity in treated cells confirms that the inhibitor induces apoptotic cell death [6].

Key In Vivo Models and Dosing

- **Rodent Xenograft Models:** The in vivo efficacy data is primarily generated from human tumor xenograft models established in immunocompromised mice. For example, **TAK-901** showed complete regression in the **A2780 ovarian cancer model** [1], while AZD1152 (the prodrug of AZD1152-HQPA) was effective in **MiaPaCa-2 pancreatic cancer** and various leukemia models [2].
- **Dosing and Pharmacodynamics:** AZD1152 is typically administered as a continuous intravenous infusion (e.g., 7-day infusion every 21 days) in clinical trials to maintain sustained target coverage [2]. Tumor and tissue samples are often analyzed for pharmacodynamic markers like pHH3 to confirm target engagement in vivo [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the core mechanism of Aurora B inhibition and the distinct synergistic relationships identified for **TAK-901** and AZD1152-HQPA.



[Click to download full resolution via product page](#)

The core mechanism shows that both inhibitors disrupt the Chromosomal Passenger Complex, leading to polyploidy. The synergy pathways highlight key research findings:

- **TAK-901** creates polyploid cells that are vulnerable to BCL-xL inhibition, leading to enhanced apoptosis through BAX activation [6].
- **AZD1152-HQPA** demonstrates strong synergy with conventional chemotherapeutics and other targeted agents like SRC inhibitors, leading to enhanced tumor growth repression in models like pancreatic cancer and medulloblastoma [2] [3].

Research Implications and Considerations

For researchers designing studies, the choice between these inhibitors may depend on the specific scientific question.

- **For highly selective Aurora B inhibition**, AZD1152-HQPA (Barasertib) has a more established and cleaner profile, making it ideal for isolating Aurora B-specific phenotypes [2].
- **For a multi-kinase inhibition strategy**, **TAK-901**'s broader off-target profile, particularly against FLT3, might be advantageous in certain hematological or solid tumor contexts [1].
- **Combination therapy screens** should consider the distinct synergistic partners identified. **TAK-901** pairs well with BH3-mimetics, while AZD1152-HQPA has strong data with DNA-damaging agents and Dasatinib [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Biological characterization of TAK-901, an investigational ... [pubmed.ncbi.nlm.nih.gov]
2. kinase Aurora : determinants of action and ability... B inhibitor AZD 1152 [nature.com]
3. Aurora kinase B is required for growth and expansion of ... [sciencedirect.com]
4. Significance of Aurora overexpression in hepatocellular carcinoma. B [bmccancer.biomedcentral.com]
5. of Inhibition - Aurora suppresses osteosarcoma cell migration and... B [spandidos-publications.com]

6. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL ... [ar.iiarjournals.org]

To cite this document: Smolecule. [Direct Comparison: TAK-901 vs. AZD1152-HQPA]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548714#tak-901-vs-azd1152-hqpa-aurora-b-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com